molecular formula C17H27ClN2O2 B598619 tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride CAS No. 1203127-48-3

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B598619
CAS No.: 1203127-48-3
M. Wt: 326.865
InChI Key: MFWKBEKMLAIZEF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.86 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(benzylamino)piperidine-1-carboxylate with hydrochloric acid. The synthetic route generally includes the following steps:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is extensively used in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be compared with similar compounds such as:

    tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride: This compound has a similar structure but with a methyl group instead of a benzyl group.

    tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Another similar compound with different substitution patterns on the piperidine ring.

    tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has an oxo group instead of an amino group.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various research applications.

Properties

IUPAC Name

tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWKBEKMLAIZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660828
Record name tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203127-48-3
Record name tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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